molecular formula C24H21ClN4OS2 B11271493 1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B11271493
M. Wt: 481.0 g/mol
InChI Key: KXIPXBVMPLWOEF-UHFFFAOYSA-N
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Description

This compound is a thieno-triazolopyrimidinone derivative characterized by a fused bicyclic core structure. Key substituents include a 2-chlorobenzylthio group at position 1 and a 4-isopropylbenzyl group at position 4 (Fig. 1).

Properties

Molecular Formula

C24H21ClN4OS2

Molecular Weight

481.0 g/mol

IUPAC Name

12-[(2-chlorophenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C24H21ClN4OS2/c1-15(2)17-9-7-16(8-10-17)13-28-22(30)21-20(11-12-31-21)29-23(28)26-27-24(29)32-14-18-5-3-4-6-19(18)25/h3-12,15H,13-14H2,1-2H3

InChI Key

KXIPXBVMPLWOEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=CC=C5Cl

Origin of Product

United States

Biological Activity

1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique heterocyclic structure combines elements of triazole and pyrimidine, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C24H21ClN4OS2C_{24}H_{21}ClN_{4}OS_{2}, with a molecular weight of 481.0 g/mol. The structure features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core that is crucial for its biological interactions. The presence of substituents such as the chlorobenzyl and isopropylbenzyl groups enhances its chemical reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps may include:

  • Formation of the thieno-triazole core : This involves cyclization reactions that lead to the formation of the triazole ring.
  • Substitution reactions : The introduction of chlorobenzyl and isopropylbenzyl groups through nucleophilic substitution or coupling reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Activity

Compounds with similar structural features have demonstrated significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles exhibit activity against various bacteria and fungi. A study reported that triazolo-pyrimidines showed moderate to high antimicrobial activities against pathogens like Staphylococcus aureus and Escherichia coli .

Compound NameStructural FeaturesBiological Activity
1-(benzenesulfonyl)-6-(isopropyl)thieno[3,2-e][1,2,4]triazolo[3-a]pyrimidin-5(4H)-oneThienopyrimidine core with sulfonamideAntitumor
1-(phenethyl)thieno[3,2-e][1,2,4]triazolo[3-a]pyrimidin-5(4H)-onePhenethyl substituentAntiviral
1-(naphthalenesulfonyl)-6-methylthieno[3,2-e][1,2,4]triazolo[3-a]pyrimidin-5(4H)-oneNaphthalene sulfonamide groupAntimicrobial

Anticancer Properties

Mercapto-substituted triazoles have shown promise in cancer therapy due to their ability to inhibit tumor growth. Research indicates that compounds with similar frameworks can induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer lines . The specific mechanisms often involve the inhibition of key enzymes involved in cell proliferation.

Antiviral Potential

The antiviral activity of triazole derivatives has been well-documented. Studies have shown that these compounds can inhibit viral replication through various mechanisms including interference with viral enzymes .

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound in treating infections and cancers:

  • Antimicrobial Study : A recent study demonstrated that a related compound exhibited an EC50 value significantly lower than conventional antibiotics against resistant strains of bacteria .
  • Anticancer Research : Another investigation reported that triazole derivatives induced apoptosis in breast cancer cell lines through mitochondrial pathways .

Scientific Research Applications

Biological Activities

1-((2-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has demonstrated a range of biological activities:

Antimicrobial Activity

Research has shown that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine have been reported to possess antibacterial and antifungal effects against various pathogens. Studies indicate that the presence of specific substituents can enhance these activities significantly .

Anticancer Potential

Compounds related to thienopyrimidines have been investigated for their anticancer properties. They have shown activity against several cancer cell lines, including human lung (A549) and cervical (HeLa) cells. The selectivity indices suggest low cytotoxicity to normal cells while effectively inhibiting cancer cell proliferation . The mechanisms often involve the induction of apoptosis and inhibition of cell cycle progression.

Antimalarial Activity

The thieno[2,3-e][1,2,4]triazolo framework has also been explored for antimalarial applications. Some derivatives have shown promising results against Plasmodium falciparum, indicating their potential as lead compounds in developing new antimalarial therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The structure-activity relationship studies indicate that modifications at specific positions on the thienopyrimidine core can significantly influence biological activity. For instance:

  • Substituents such as isopropyl and chlorobenzyl enhance lipophilicity and cellular uptake.
  • The thioether linkage contributes to improved binding affinity to target biomolecules.

Case Studies

Several studies have documented the synthesis and evaluation of compounds related to this class:

  • Design and Synthesis : A study outlined the synthesis of a library of thienopyrimidine derivatives and their evaluation for antimicrobial activity. The results indicated that specific structural modifications led to enhanced efficacy against bacterial strains .
  • Anticancer Evaluation : Another investigation focused on the anticancer properties of related compounds. The findings revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .
  • Antimalarial Screening : Research conducted on thienopyrimidine derivatives demonstrated effective inhibition of P. falciparum with IC50 values in the low micromolar range, showcasing their potential as novel antimalarial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences References
Target Compound 1: 2-chlorobenzylthio; 4: 4-isopropylbenzyl C23H21ClN4OS2 ~469.0 Reference compound
1-((2-Chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 1: 2-chlorobenzylthio; 4: 4-ethylbenzyl C23H19ClN4OS2 467.0 Ethyl vs. isopropyl group at 4-position; lower molecular weight
1-((2-Chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 1: 2-chlorobenzylthio; 4: thiophen-2-ylmethyl C19H13ClN4OS3 445.0 Thiophene ring at 4-position instead of benzyl; reduced aromaticity
4-(4-Methylphenyl)-1-piperidin-1-ylmethyl-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine-5(4H)-one 1: piperidinylmethyl; 4: 4-methylphenyl Hexahydro core vs. planar thieno-triazolopyrimidinone; altered pharmacokinetics
7-Phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate 3: ethylcarboxylate; 6: methyl; 7: phenyl Ethylcarboxylate substituent; different ring fusion (thieno[2,3-d] vs. thieno[2,3-e])

Structural and Functional Analysis

The 4-isopropylbenzyl group introduces greater steric bulk than ethylbenzyl () or methylphenyl () substituents, which may affect binding affinity to hydrophobic enzyme pockets.

Core Modifications: Compounds with hexahydro cores (e.g., ) exhibit reduced planarity compared to the target compound, likely altering solubility and metabolic stability.

Biological Activity Trends :

  • Piperidinylmethyl-substituted analogs () showed activity comparable to standard drugs, suggesting that nitrogen-containing substituents enhance target engagement.
  • Ethylcarboxylate derivatives () may act as prodrugs, with ester hydrolysis enabling active metabolite release.

Preparation Methods

Core Structure Assembly: Thieno[2,3-d]pyrimidinone Precursor

The synthesis begins with the construction of the thieno[2,3-d]pyrimidinone scaffold, a critical intermediate. Methyl 2-aminothiophene-3-carboxylate is reacted with urea under thermal conditions (200°C, 2 h) to yield thieno[2,3-d]pyrimidine-2,4-diol (85% yield) . Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux produces 2,4-dichlorothieno[2,3-d]pyrimidine , a versatile intermediate for further functionalization .

Key Reaction Conditions:

  • Chlorination: POCl₃ (5 equiv), reflux, 6 h, 92% yield .

  • Characterization: ¹H NMR (CDCl₃) δ 7.54 (s, 1H, triazole CH), 13C NMR δ 166.61 (C=O) .

Triazolo Ring Formation via Cyclization

The triazolo[4,3-a]pyrimidine system is formed through hydrazine-mediated cyclization. Treating 2,4-dichlorothieno[2,3-d]pyrimidine with hydrazine hydrate in methanol (reflux, 12 h) generates 4-hydrazinyl-2-chlorothieno[2,3-d]pyrimidine . Cyclization with triethyl orthoformate in acetic acid yields the triazolo-fused core, 2-chlorothieno[3,2-e][1, triazolo[4,3-a]pyrimidin-5(4H)-one (78% yield) .

Mechanistic Insight:

  • Hydrazine attack at C4 followed by intramolecular cyclization eliminates HCl, forming the triazole ring .

  • Optimization: Use of Ms₂O as a catalyst enhances reaction completeness by preventing intermediate stagnation .

Thioether Functionalization at C1

The 2-chlorobenzylthio group is installed via a thiol-displacement reaction. Treating the chlorinated intermediate with 2-chlorobenzylthiol in acetonitrile, catalyzed by NbCl₅ (0°C, 12 h), yields the target compound (74% yield) .

Critical Parameters:

  • Catalyst: NbCl₅ (10 mol%) enables efficient C–S bond formation .

  • Solvent System: MeCN/DCE (1:5 v/v) minimizes side reactions .

  • Workup: Extraction with ethyl acetate and silica gel chromatography (hexane/EtOAc 10:1) ensures purity .

Gram-Scale Synthesis and Purification

Scalable production (10 mmol scale) follows the above steps, with modifications:

  • Cyclization: Prolonged stirring (24 h) at 60°C improves yield to 82% .

  • Purification: Recrystallization from ethanol/ethyl acetate (1:2) achieves >98% purity .

Yield Optimization Table

StepConditionsYield (%)
Core chlorinationPOCl₃, reflux, 6 h92
Triazolo formationTriethyl orthoformate, AcOH, 12 h78
4-Isopropylbenzylation4-Isopropylbenzyl bromide, K₂CO₃68
Thioether installation2-Chlorobenzylthiol, NbCl₅, 0°C74

Mechanistic and Kinetic Studies

Control experiments reveal the role of intermediates:

  • α,β-Unsaturated ketone formation occurs in the absence of thiols, highlighting the necessity of NbCl₅ for thioether stability .

  • Kinetic monitoring (TLC/MS) shows complete substrate conversion within 12 h under optimized conditions .

Analytical Characterization

The final compound is validated through spectroscopic methods:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.42–7.17 (m, 8H, aromatic), 4.83 (s, 2H, NCH₂), 3.25 (d, J = 15.0 Hz, 1H, SCH₂), 1.25 (d, 6H, CH(CH₃)₂) .

  • ¹³C NMR: δ 166.5 (C=O), 142.8 (C-S), 132.6–124.8 (aromatic carbons) .

  • HRMS: m/z 481.03 [M+H]⁺ (calc. 481.03) .

Comparative Analysis of Methodologies

Alternative routes were evaluated for efficiency:

MethodAdvantagesLimitations
Hydrazine cyclization High regioselectivityRequires stoichiometric POCl₃
Click chemistry Modular substituent introductionLow yields for bulky groups
Microwave-assisted Reduced reaction time (15 min)Specialized equipment needed

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The core structure is synthesized via cyclization reactions starting from substituted thiophene precursors. For example, hydrazonoyl chlorides react with thieno[2,3-d]pyrimidinone intermediates under reflux in dry chloroform with triethylamine as a catalyst. Reaction time (5+ hours) and solvent purity are critical for minimizing by-products. Post-reaction purification via ethanol/dioxane recrystallization improves purity . Temperature control (60–80°C) optimizes regioselectivity, especially when introducing bulky substituents like 4-isopropylbenzyl .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate positional isomers in this compound class?

  • Methodological Answer : 1H NMR^{1}\text{H NMR} distinguishes between 2-chlorobenzyl and 4-isopropylbenzyl groups via aromatic proton splitting patterns (e.g., para-substituted isopropylbenzyl shows a singlet at δ 7.2–7.4 ppm). IR spectroscopy identifies thioether (C–S stretching at 600–700 cm1^{-1}) and triazole (C=N at 1520–1560 cm1^{-1}) functionalities. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks with isotopic signatures for chlorine (M+2 ≈ 1/3 intensity of M+^+) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : Use kinase inhibition assays (e.g., EGFR or Aurora kinases) due to the triazolopyrimidine scaffold’s ATP-binding affinity. Protocols involve:

  • Pre-incubating the compound with recombinant kinase and ATP.
  • Quantifying residual activity via fluorescence-based ADP-Glo™ assays.
  • IC50_{50} determination using dose-response curves (0.1–100 µM range). Validate selectivity against off-target kinases via panel screening .

Advanced Research Questions

Q. How can computational modeling predict binding modes of this compound with target proteins, and what are the limitations?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for kinases). Focus on the triazolo-pyrimidine core’s π-π stacking with Phe residues and thioether’s hydrophobic interactions.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability. Limitations include force field inaccuracies in modeling sulfur-containing moieties .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities, but validate with experimental IC50_{50} data to address discrepancies .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar analogs?

  • Methodological Answer :

  • Meta-analysis : Compare datasets using standardized assays (e.g., identical cell lines, ATP concentrations). For example, discrepancies in IC50_{50} values for triazolopyrimidines may arise from variations in assay pH or DMSO solvent effects .
  • Structural Re-evaluation : Confirm compound purity (HPLC ≥95%) and tautomeric forms (e.g., triazole vs. triazolone) via X-ray crystallography .
  • Proteomic Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target interactions that may explain divergent results .

Q. How does the electronic nature of substituents (e.g., 2-chlorobenzyl vs. 4-isopropylbenzyl) modulate reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Groups (Cl) : Enhance oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by polarizing the C–S bond.
  • Steric Effects : Bulky 4-isopropylbenzyl reduces coupling efficiency (e.g., 60% yield vs. 85% for smaller substituents). Optimize using Buchwald-Hartwig conditions with XPhos ligands .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions .

Q. What experimental designs assess environmental fate and biodegradation of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate at pH 3–9 (37°C, 30 days) and monitor degradation via LC-MS. Thioether bonds are prone to oxidation, forming sulfoxides/sulfones .
  • Soil Microcosms : Use OECD 307 guidelines with 14C^{14}\text{C}-labeled compound to track mineralization (CO2_2 evolution) and bound residues .
  • QSAR Modeling : Predict ecotoxicity (e.g., LC50_{50} for Daphnia magna) using EPI Suite™, but validate with acute/chronic exposure tests .

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